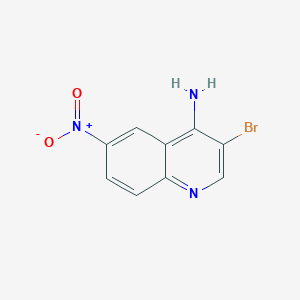
4-Amino-3-bromo-6-nitroquinoline
説明
The compound 4-Amino-3-bromo-6-nitroquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The presence of amino, bromo, and nitro substituents on the quinoline ring can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which includes the conversion of a nitroquinoline into a 4-haloquinoline, followed by the introduction of various substituents . Although the specific synthesis of 4-Amino-3-bromo-6-nitroquinoline is not detailed in the provided papers, similar methodologies could potentially be applied. The synthesis of 6-aminoquinoline from 4-nitroaniline suggests that nitro groups in quinolines can be strategically placed and later modified, such as through reduction reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography. For example, the structure of a dimethyl nitroquinoline was confirmed using this method . The molecular structure is crucial as it determines the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing (nitro) and electron-donating (amino) groups can influence the electronic distribution within the molecule, affecting its chemical behavior.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including vicarious nucleophilic substitution (VNS). This reaction involves the substitution of a hydrogen atom in the quinoline ring with a nucleophile, often at positions ortho or para to the nitro group . The reactivity of nitroquinolines with nucleophiles like 4-amino-1,2,4-triazole indicates that the nitro group can be a key site for chemical transformations . This suggests that 4-Amino-3-bromo-6-nitroquinoline could also participate in similar reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, the introduction of nitro and amino groups can affect the photoinitiating properties of these compounds, enabling them to initiate polymerization reactions under various light conditions . The presence of a bromo substituent could further modify these properties, potentially making 4-Amino-3-bromo-6-nitroquinoline a candidate for applications in material science and photopolymerization processes .
科学的研究の応用
-
- Quinoline and its analogues have versatile applications in the field of medicinal chemistry . They play a major role in drug discovery .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- Quinoline-based structures have been little studied, but they are also used as medicines .
-
- Quinoline is a vital scaffold for leads in drug discovery .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Delivery of Antibodies and Dendritic Cell Adjuvants
- New compositions and methods for the delivery of antibodies and dendritic cell adjuvants are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients and other subjects .
- 7-bromo-4-chloro-3-nitroquinoline, a similar compound to 4-Amino-3-bromo-6-nitroquinoline, is an important synthetic material in this process .
-
Green and Sustainable Chemical Processes
- Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
-
Synthesis of Bioactive Chalcone Derivatives
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- Quinoline is used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
-
Delivery of Antibodies and Dendritic Cell Adjuvants
- New compositions and methods for the delivery of antibodies and dendritic cell adjuvants are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients and other subjects .
- 7-bromo-4-chloro-3-nitroquinoline, a similar compound to 4-Amino-3-bromo-6-nitroquinoline, is an important synthetic material in this process .
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .
特性
IUPAC Name |
3-bromo-6-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANFBPFHPEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443499 | |
| Record name | 3-Bromo-6-nitroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-6-nitroquinoline | |
CAS RN |
90224-83-2 | |
| Record name | 3-Bromo-6-nitroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



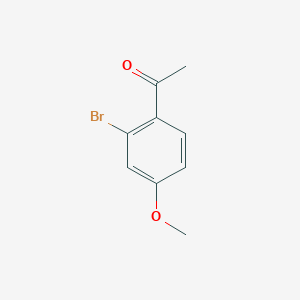
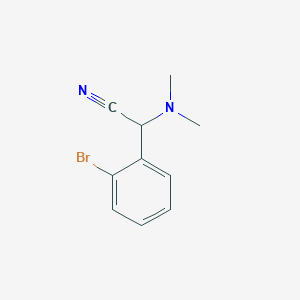
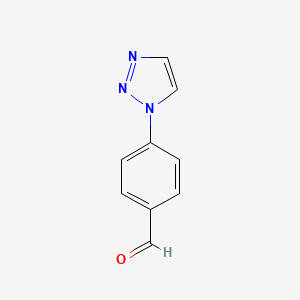
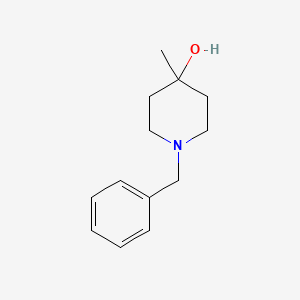
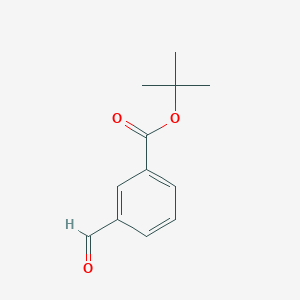
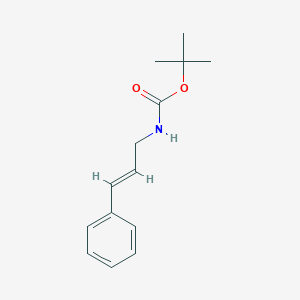
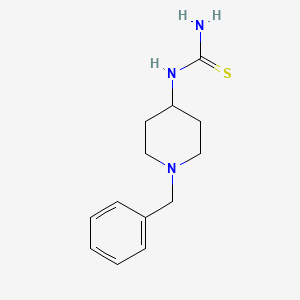
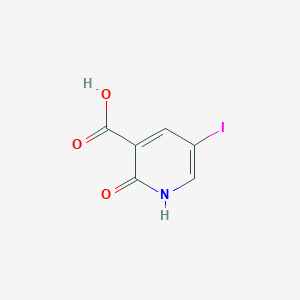
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
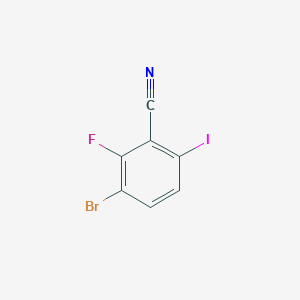
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
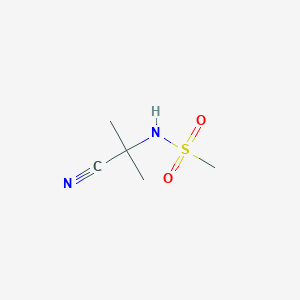
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)